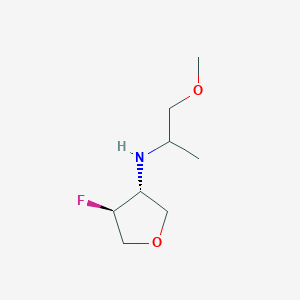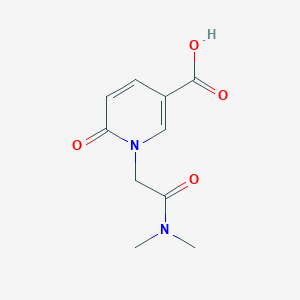
(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of (3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine include a molecular weight of 177.22 g/mol. The boiling point is 222.2±40.0 °C at a pressure of 760 Torr . The acidity coefficient (pKa) is 7.40±0.40 at a temperature of 25 °C .Applications De Recherche Scientifique
Catalytic Applications
- Organolanthanide-Catalyzed Hydroamination : Organolanthanide complexes have been shown to efficiently catalyze the regioselective intermolecular hydroamination of various substrates, including alkenes and alkynes. These catalysts facilitate the addition of primary amines to unsaturated bonds, yielding corresponding amines and imines under mild conditions. This suggests potential catalytic roles for compounds with similar structural features in facilitating or undergoing hydroamination reactions, highlighting the relevance of fluoroamine compounds in synthetic organic chemistry (J. Ryu, G. Li, T. Marks, 2003).
Fluorescence Applications
- Fluorescent Labeling Reagents : Fluoro- and methoxy-substituted compounds, particularly those involving amines, have been utilized as fluorescent labeling reagents. These compounds can be used for the sensitive detection of biomolecules, suggesting potential applications for "(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine" in bioanalytical chemistry for labeling or tracing purposes (O. Al-Dirbashi, N. Kuroda, K. Nakashima, 1998).
Polymer Production
- Fluoropolymers Production Aid : The use of perfluoro substances as polymer production aids in the manufacture of fluoropolymers indicates a potential application area for fluoroamine compounds. These substances help in producing polymers under high-temperature conditions, suggesting that compounds like "this compound" could find applications in the synthesis or modification of high-performance materials (Flavourings, 2014).
Synthetic Chemistry
- Regioselective Anodic Methoxylation : Studies on the anodic methoxylation of N-(fluoroethyl)amines demonstrate the preferential introduction of a methoxy group in proximity to the fluoromethyl group. This provides insights into the synthetic versatility of fluoroamines and methoxyamines in creating fluoroalkylated building blocks for further chemical synthesis, pointing towards synthetic applications for fluoro- and methoxy-substituted amines in developing novel compounds (T. Fuchigami, S. Ichikawa, 1994).
Propriétés
IUPAC Name |
(3R,4S)-4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-6(3-11-2)10-8-5-12-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t6?,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWYFDYZBBDLN-SPDVFEMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)N[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531482.png)







![1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531495.png)
![2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride](/img/structure/B1531497.png)
![N-[2-(4-bromophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1531499.png)
![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)